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2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride

Medicinal chemistry Fragment elaboration Building block diversity

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride (CAS 1989672-00-5; molecular formula C9H18ClN3O; MW 219.71 g/mol) is a fully saturated, fused bicyclic heterocycle belonging to the hexahydroimidazo[1,5-a]pyridin-3(2H)-one class. The compound features an N-2-aminoethyl substituent on the imidazolidinone ring and is supplied as the hydrochloride salt, with standard commercial purity of 95% and batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C9H18ClN3O
Molecular Weight 219.71
CAS No. 1989672-00-5
Cat. No. B2449330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride
CAS1989672-00-5
Molecular FormulaC9H18ClN3O
Molecular Weight219.71
Structural Identifiers
SMILESC1CCN2C(C1)CN(C2=O)CCN.Cl
InChIInChI=1S/C9H17N3O.ClH/c10-4-6-11-7-8-3-1-2-5-12(8)9(11)13;/h8H,1-7,10H2;1H
InChIKeyGDOUMYDADHHFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one Hydrochloride (CAS 1989672-00-5): Structural Identity and Compound-Class Context for Procurement Decisions


2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride (CAS 1989672-00-5; molecular formula C9H18ClN3O; MW 219.71 g/mol) is a fully saturated, fused bicyclic heterocycle belonging to the hexahydroimidazo[1,5-a]pyridin-3(2H)-one class [1]. The compound features an N-2-aminoethyl substituent on the imidazolidinone ring and is supplied as the hydrochloride salt, with standard commercial purity of 95% and batch-specific QC documentation including NMR, HPLC, and GC . Its core scaffold (octahydroimidazolidino[1,5-a]pyridin-3-one, CAS 76561-92-7) has been validated as a crystallographic fragment hit in the PanDDA fragment-screening campaign against Arabidopsis thaliana fatty acid thioesterase A (FatA), a herbicide target [2]. The compound is stocked as a research-grade building block by multiple international suppliers and is catalogued under PubChem CID 122164356 [1].

Why Generic Substitution of 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one Hydrochloride with In-Class Analogs Carries Scientific Risk


Although the saturated imidazo[1,5-a]pyridine scaffold is shared across multiple commercially available building blocks, simple substitution—even within the same gross structural class—can alter key properties relevant to experimental reproducibility and downstream synthetic utility. The hydrochloride salt form of CAS 1989672-00-5 confers a defined stoichiometry (C9H18ClN3O, MW 219.71) that differs from the free base (CAS 1989671-99-9, C9H17N3O, MW 183.25) in mass, hydrogen-bond donor count, and anticipated aqueous solubility . The N-2-aminoethyl substituent provides a primary amine handle for amide coupling, sulfonamide formation, or reductive amination that is absent from the parent scaffold octahydroimidazolidino[1,5-a]pyridin-3-one (CAS 76561-92-7, MW 140.18) [1]. Computed physicochemical descriptors—TPSA 49.57 Ų and LogP 0.657 —place this compound in a distinct property space relative to simpler 2-aminoethyl heterocycles such as 2-(2-aminoethyl)pyridine (TPSA 38.91 Ų, LogP 1.28) [2] and 2-(2-aminoethyl)imidazole (ACD/LogP −0.94) , meaning that interchange without re-optimization of assay conditions or synthetic protocols could compromise outcomes.

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one Hydrochloride (CAS 1989672-00-5) vs. Structural Analogs


N-2-Aminoethyl Substituent Confers a Primary Amine Derivatization Handle Absent from the Parent Scaffold

The target compound bears an N-2-aminoethyl side chain terminating in a primary amine (SMILES: Cl.NCCN1CC2CCCCN2C1=O), which is entirely absent from the parent octahydroimidazolidino[1,5-a]pyridin-3-one scaffold (CAS 76561-92-7, SMILES: O=C1NCC2CCCCN12) [1]. This primary amine is a chemically competent nucleophile suitable for amide bond formation, sulfonamide coupling, urea synthesis, and reductive amination—transformations that are impossible with the unsubstituted parent. The free base (CAS 1989671-99-9) retains the same amine functionality but lacks the hydrochloride counterion, which alters the effective hydrogen-bond donor count (1 vs. 2 for the salt) and may affect crystallinity and dissolution rate [2].

Medicinal chemistry Fragment elaboration Building block diversity

Physicochemical Property Differentiation: TPSA and LogP Positioning Relative to Simpler 2-Aminoethyl Heterocycles

Computed topological polar surface area (TPSA) and partition coefficient (LogP) for the target compound are 49.57 Ų and 0.657, respectively . These values differentiate it from two commonly available 2-aminoethyl-containing heterocyclic building blocks: 2-(2-aminoethyl)pyridine (CAS 2706-56-1; PSA 38.91 Ų, LogP 1.28) [1] and 2-(2-aminoethyl)imidazole (CAS 19225-96-8; ACD/LogP −0.94) . The higher TPSA of the target reflects the additional carbonyl oxygen and saturated bicyclic framework, placing it in a more polar surface area regime. The intermediate LogP (0.657) balances aqueous solubility and passive membrane permeability considerations differently than the more lipophilic pyridine analog or the more hydrophilic imidazole analog.

Drug-likeness optimization Fragment screening ADME prediction

Core Scaffold Validated as a Crystallographic Fragment Hit Against Fatty Acid Thioesterase A (FatA), a Herbicide Target

The parent scaffold octahydroimidazolidino[1,5-a]pyridin-3-one (syn. hexahydroimidazo[1,5-a]pyridin-3(2H)-one, CAS 76561-92-7; Enamine catalog EN300-57139; PDB ligand ID A1BM6) was identified as one of 129 unique fragment hits in a crystallographic fragment screen against Arabidopsis thaliana FatA, conducted at the Diamond Light Source XChem facility using the Enamine DSI-Poised and Essential Fragment Libraries [1]. The fragment (designated Z872116736 in the PDB) was co-crystallized with FatA at 1.73 Å resolution (PDB 7HU8), demonstrating a defined binding pose within the substrate-binding site [2]. While the specific N-2-aminoethyl derivative (CAS 1989672-00-5) has not been reported in a published fragment screen, its core scaffold is identical and the pendant primary amine provides a poised synthetic vector for fragment elaboration via the same parallel chemistry workflows used for the DSI-Poised library .

Agrochemical discovery Fragment-based lead discovery Herbicide resistance

Hydrochloride Salt Form Provides Defined Stoichiometry and Differentiated Handling Relative to the Free Base

The hydrochloride salt (CAS 1989672-00-5, MW 219.71) differs from the free base (CAS 1989671-99-9, MW 183.25) by the addition of one equivalent of HCl (ΔMW = 36.46 g/mol), which is analytically verifiable by elemental analysis or ion chromatography . The salt form is expected to exhibit higher aqueous solubility and improved solid-state stability compared to the free base, consistent with general principles of pharmaceutical salt formation for primary amines, although no published experimental solubility data are available for either form at the time of writing. The vendor-supplied purity specification of 95% for the hydrochloride salt [1] is accompanied by batch-level QC documentation (NMR, HPLC, GC), enabling procurement based on verified identity and purity .

Compound management Salt selection Solubility enhancement

Best-Fit Research and Industrial Application Scenarios for 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one Hydrochloride (CAS 1989672-00-5)


Fragment Elaboration in Agrochemical FBLD Targeting Fatty Acid Thioesterase A (FatA)

The core scaffold of CAS 1989672-00-5 is crystallographically validated as a binder to Arabidopsis thaliana FatA (PDB 7HU8, resolution 1.73 Å) [1]. Procurement of the N-2-aminoethyl derivative provides a poised fragment for SAR expansion: the primary amine enables rapid parallel synthesis of amide, sulfonamide, or urea libraries via robust, high-yielding coupling chemistry, maintaining the scaffold's established binding pose while exploring vectors for affinity maturation. This approach mirrors the fragment-to-lead strategy successfully demonstrated in the FatA campaign, where elaboration of a fragment hit improved binding affinity from ~20 μM to ~90 nM KD [1]. Researchers should verify that the N-2-aminoethyl substituent does not sterically clash with the FatA binding site by referencing the parent scaffold co-structure before initiating library synthesis.

Diversity-Oriented Synthesis and Screening Library Construction

With its saturated bicyclic framework, the compound occupies a region of 3D chemical space distinct from flat aromatic heterocycles, as reflected in its fraction of sp³-hybridized carbons (8 of 9 carbons are sp³) . The combination of a pre-installed primary amine handle and the fully saturated core makes it suitable as a key intermediate for diversity-oriented synthesis (DOS) campaigns seeking to populate underexplored regions of fragment- or lead-like chemical space. The hydrochloride salt form ensures consistent stoichiometry for solution-phase parallel chemistry [2]. When procuring for library construction, users should confirm the batch-specific purity (nominal 95%) and request COA documentation including NMR and HPLC traces .

Physicochemical Property Benchmarking for CNS or Oral Drug Discovery Programs

The computed TPSA (49.57 Ų) and LogP (0.657) of the target compound place it within favorable ranges for both CNS drug-likeness (typically TPSA < 70–90 Ų) and oral bioavailability (typically TPSA < 140 Ų, LogP 1–3) . Compared to the more lipophilic 2-(2-aminoethyl)pyridine (LogP 1.28) [3] and the more hydrophilic 2-(2-aminoethyl)imidazole (LogP −0.94) , the target compound's intermediate LogP may offer a balanced permeability-solubility profile. Medicinal chemistry teams evaluating building blocks for lead optimization can use these computed descriptors as initial filters, though experimental LogD7.4 and kinetic solubility data remain unavailable and should be generated in-house prior to committing to a series.

Enzyme Mechanism Studies Leveraging BRENDA-Annotated Scaffold Reactivity

The core scaffold hexahydroimidazo[1,5-a]pyridin-3(2H)-one is annotated in the BRENDA enzyme database as a product in an enzyme-catalyzed reaction involving the hydrolysis of a sulfonamide-protected substrate [4]. While this annotation pertains to the unsubstituted scaffold, it establishes the bicyclic imidazolidinone as a recognized chemical entity within enzymatic reaction networks. Researchers investigating enzyme specificity, prodrug activation, or biocatalytic transformations involving cyclic urea/imidazolidinone substrates may find the N-2-aminoethyl derivative useful as a starting material for synthesizing substrate analogs with a built-in derivatization handle.

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